molecular formula C6H11ClFN B2608707 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine CAS No. 1909313-19-4

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine

Cat. No.: B2608707
CAS No.: 1909313-19-4
M. Wt: 151.61
InChI Key: ZIIVOBURUZZDOC-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine is a fluorinated cyclopropane derivative with a unique substitution pattern. The compound features a cyclopropane ring substituted with chloro (Cl), fluoro (F), and methyl (CH₃) groups, coupled with an ethan-1-amine moiety. This combination of electron-withdrawing halogens and a sterically bulky methyl group may influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name

2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClFN/c1-5(2-3-9)4-6(5,7)8/h2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVOBURUZZDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-2-fluoro-1-methylcyclopropane with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Cyclopropane-Based Amines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine Not specified Not explicitly given (estimated: C₆H₁₀ClF₂N) ~169.6 (estimated) Cl, F, CH₃ on cyclopropane Hypothesized use in drug discovery (structural analogy to bioactive amines) N/A
1-(2,2-Difluorocyclopropyl)ethan-1-amine 1909336-12-4 C₅H₉F₂N 121.13 2,2-difluorocyclopropane Pharmaceutical/agrochemical research (high purity fluorinated building block)
2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride 2031258-87-2 C₅H₁₀ClF₂N 157.59 2,2-difluorocyclopropane + HCl salt Synthetic intermediate (salt form enhances stability)
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 1269152-01-3 C₉H₁₁ClFN 191.65 Fluorophenyl + cyclopropane Pharmaceutical impurity standard (95% purity)
2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride 2613382-89-9 C₈H₁₀Cl₂FN 210.07 Chloro-fluorophenyl (non-cyclopropane core) Research chemical (phenyl-based analog)

Key Observations :

Structural Variations: The target compound’s cyclopropane ring distinguishes it from phenyl-based analogs (e.g., ). The Cl/F/CH₃ substitution is unique compared to 1-(2,2-Difluorocyclopropyl)ethan-1-amine (), which lacks the chloro and methyl groups.

Physicochemical Properties :

  • Halogen substituents (Cl, F) enhance electrophilicity and metabolic stability, common in drug design. For example, fluorinated cyclopropanes () are valued for their lipophilicity and resistance to oxidative degradation.
  • The hydrochloride salt form () improves solubility and crystallinity, critical for formulation .

Biological and Synthetic Relevance :

  • Fluorinated cyclopropane amines are often used as building blocks in medicinal chemistry. For instance, 1-(2,2-Difluorocyclopropyl)ethan-1-amine () is marketed for its versatility in synthesizing fluorinated drug candidates.
  • Chloro-substituted analogs (e.g., ) may exhibit distinct reactivity in nucleophilic substitution or cross-coupling reactions due to the Cl atom’s polarizability .

Research Findings and Implications

  • Synthetic Challenges : The synthesis of this compound would likely require advanced cyclopropanation techniques, such as transition-metal-catalyzed reactions or Simmons-Smith conditions, to install the strained cyclopropane ring with precise stereochemistry .
  • Regulatory Considerations: Structural analogs like flunitazene and metonitazene () are controlled substances due to their opioid activity, underscoring the importance of regulatory compliance when developing novel amines .

Biological Activity

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine is a synthetic compound with the molecular formula C6_6H11_{11}ClFN and a molecular weight of 151.61 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanamine
  • Molecular Formula : C6_6H11_{11}ClFN
  • Molecular Weight : 151.61 g/mol
  • Appearance : Liquid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its reactivity and binding affinity to various biomolecules, potentially leading to altered biochemical pathways.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent against resistant strains.
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit growth in various bacterial strains. For instance, compounds containing cyclopropyl moieties have demonstrated significant activity against Mycobacterium abscessus, suggesting that the cyclopropyl group may be critical for biological efficacy.

Toxicity Assessment

Toxicity profiles are essential for evaluating the safety of new compounds. While specific toxicity data for this compound is not extensively documented, related studies indicate that structural modifications can influence cytotoxicity against mammalian cell lines.

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